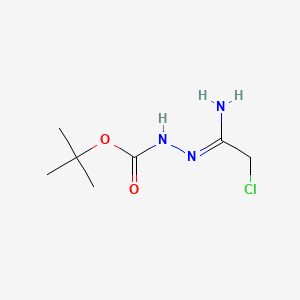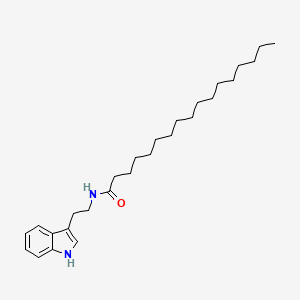
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted iminoethyl group, and a hydrazinecarboxylate moiety.
Métodos De Preparación
The synthesis of tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-chloroacetaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the imine bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparación Con Compuestos Similares
tert-Butyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(2-chloro-1H-benzimidazol-1-yl)ethyl(methyl)carbamate: This compound has a benzimidazole moiety instead of the iminoethyl group, leading to different chemical and biological properties.
tert-Butyl 2,2,2-trichloroacetimidate: This compound contains a trichloroacetimidate group, which imparts different reactivity and applications.
tert-Butyl 2-(chloroacetyl)hydrazinecarboxylate:
Propiedades
Fórmula molecular |
C7H14ClN3O2 |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
tert-butyl N-[(Z)-(1-amino-2-chloroethylidene)amino]carbamate |
InChI |
InChI=1S/C7H14ClN3O2/c1-7(2,3)13-6(12)11-10-5(9)4-8/h4H2,1-3H3,(H2,9,10)(H,11,12) |
Clave InChI |
ALJJNZXTYHUJBM-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N/N=C(/CCl)\N |
SMILES canónico |
CC(C)(C)OC(=O)NN=C(CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)



![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)



![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)



